Amino-PEG32-acid Amino-PEG32-acid Amino-PEG32-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1557293
InChI: InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70)
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Molecular Formula: C67H135NO34
Molecular Weight: 1498.79

Amino-PEG32-acid

CAS No.:

Cat. No.: VC1557293

Molecular Formula: C67H135NO34

Molecular Weight: 1498.79

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-PEG32-acid -

Specification

Molecular Formula C67H135NO34
Molecular Weight 1498.79
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70)
Standard InChI Key ILUBHHYXKFGMNJ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physical Properties

Amino-PEG32-acid belongs to the broader class of bifunctional PEG derivatives that feature reactive groups at each end of a polyethylene glycol chain. This particular compound contains an amino group (NH₂) at one terminus and a carboxylic acid group (COOH) at the other, separated by 32 ethylene glycol repeating units . The general structure can be represented as H₂N-(CH₂CH₂O)₃₂-CH₂CH₂-COOH.

The compound has the molecular formula C₆₇H₁₃₅NO₃₄ with a molecular weight of 1498.8 g/mol and is identified by CAS number 196936-04-6 . The PEG component serves as a hydrophilic spacer that significantly enhances solubility in aqueous environments, making this compound particularly valuable for biological applications .

Key Physical and Chemical Properties

The properties of Amino-PEG32-acid make it an excellent choice for various bioconjugation strategies and pharmaceutical applications:

PropertyValue/DescriptionSignificance
Molecular FormulaC₆₇H₁₃₅NO₃₄Defines atomic composition
Molecular Weight1498.8 g/molMedium-length PEG chain offering balance between flexibility and manageable size
Primary Functional GroupsAmine (NH₂), Carboxylic Acid (COOH)Enables orthogonal conjugation strategies
Physical StateSolid at room temperatureFacilitates storage and handling
SolubilityHighly water-solubleEnhances compatibility with biological systems
Typical Purity≥95%Suitable for research and pharmaceutical applications
Storage Conditions-20°C recommendedMaintains chemical stability

Reactivity and Chemical Behavior

The bifunctional nature of Amino-PEG32-acid enables selective conjugation strategies through its two distinct terminal groups:

Amino Group (NH₂) Reactivity:

  • Reacts with carboxylic acids to form amide bonds

  • Couples with activated NHS esters for controlled conjugation

  • Undergoes reductive amination with aldehydes and ketones

  • Participates in reactions with various electrophilic reagents

Carboxylic Acid Group (COOH) Reactivity:

  • Forms amide bonds with primary or secondary amines when activated

  • Can be converted to active esters (NHS, sulfo-NHS) for enhanced reactivity

  • Participates in esterification reactions with alcohols

  • Enables coupling with various nucleophilic groups

Applications in Bioconjugation

Amino-PEG32-acid serves as a versatile linker in bioconjugation, defined as the process of joining molecules where at least one is typically a biomolecule. The compound's dual functional groups and PEG spacer make it particularly valuable in several bioconjugation approaches:

Protein and Peptide Modification

The compound can be used to modify proteins and peptides while introducing several advantageous properties:

  • The PEG chain increases solubility of conjugated proteins

  • Reduces protein aggregation and immunogenicity

  • Provides spatial separation between conjugated entities

  • Maintains flexibility while ensuring adequate distance between functional components

Antibody-Drug Conjugate Development

In antibody-drug conjugate (ADC) development, Amino-PEG32-acid plays a crucial role as a linker between antibodies and cytotoxic payloads:

Recent advances in ADC development utilize various conjugation chemistries, many of which are compatible with Amino-PEG32-acid. These include site-specific approaches such as:

  • Enzymatic approaches for targeted conjugation

  • Click chemistry reactions for efficient bioconjugation

  • Incorporation after genetic encoding of non-natural amino acids

Surface Modification Applications

The bifunctional nature of Amino-PEG32-acid makes it an excellent choice for surface modification strategies:

Nanoparticle Functionalization

When used to modify nanoparticle surfaces, Amino-PEG32-acid provides several benefits:

  • Increases colloidal stability in biological fluids

  • Reduces non-specific protein adsorption

  • Extends circulation time when used in vivo

  • Provides reactive groups for further conjugation with targeting moieties

Biomaterial Surface Engineering

In biomaterial applications, Amino-PEG32-acid can:

  • Improve biocompatibility of surfaces

  • Reduce non-specific protein binding

  • Provide functional handles for biomolecule attachment

  • Create defined spacer lengths between surface and conjugated biomolecules

Pharmaceutical and Therapeutic Applications

Drug Delivery Systems

Amino-PEG32-acid contributes significantly to advanced drug delivery systems:

  • Used in PEGylation of therapeutic proteins to enhance pharmacokinetics

  • Serves as a component in polymeric drug carriers

  • Enables the development of targeted drug delivery platforms

  • Contributes to controlled release formulations

Lipid Nanoparticle Formulations

In lipid nanoparticle (LNP) development, PEG derivatives like Amino-PEG32-acid play important roles:

  • Provide steric stabilization of LNP formulations

  • Influence circulation time and biodistribution

  • Affect cellular uptake and transfection efficiency

  • Impact protein corona formation in biological environments

Research has demonstrated that the length and density of PEG chains in LNP formulations significantly influence their performance, with different PEG derivatives showing varying transfection efficiencies. Generally, formulations with lower PEG content demonstrate higher in vitro activity, though this may come at the cost of reduced stability .

Comparative Analysis with Related Compounds

Amino-PEG32-acid is part of a family of similar compounds that vary in their PEG chain length and terminal functional groups:

CompoundMolecular WeightKey DifferencesSpecific Applications
Amino-PEG32-acid1498.8 g/molStandard 32-unit PEG chainGeneral bioconjugation, ADCs, surface modification
Amino-PEG36-acidHigher than PEG32Extended PEG chainApplications requiring longer spacer arms
Amino-PEG36-alcoholHigher than PEG32Alcohol instead of acid groupDifferent reactivity profile, alternative conjugation strategies
Amino-PEG36-CONH-PEG36-acidSignificantly higherExtended dual PEG chainsApplications requiring very long spacers

The choice between these variants depends on specific application requirements, including desired spacer length, solubility needs, and required functional group reactivity.

A typical reaction scheme involving Amino-PEG32-acid in bioconjugation includes:

  • Activation of the carboxylic acid group using coupling agents (EDC/NHS)

  • Reaction with primary amines on proteins or other biomolecules

  • Formation of stable amide bonds

  • Alternatively, the amino group can react with activated carboxylic acids on target molecules

Current Research and Future Directions

Recent research involving Amino-PEG32-acid and related compounds focuses on several emerging areas:

Advanced Bioconjugation Strategies

New approaches to bioconjugation using bifunctional PEG derivatives include:

  • Site-specific conjugation methods to create homogeneous products

  • Enzyme-mediated conjugation for precise placement of PEG linkers

  • Combination with click chemistry for efficient, bioorthogonal reactions

Targeted Drug Delivery Applications

Ongoing research explores using Amino-PEG32-acid in:

  • Receptor-targeted drug delivery systems

  • Stimuli-responsive drug release mechanisms

  • Combination therapy approaches requiring multiple functional attachments

Future Perspectives

The versatility of Amino-PEG32-acid suggests several promising future directions:

  • Integration into advanced diagnostic platforms

  • Application in tissue engineering and regenerative medicine

  • Development of personalized medicine approaches requiring precise bioconjugation

  • Incorporation into novel nanomedicine formulations

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